Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate
Overview
Description
Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is a chemical compound that belongs to the class of organic compounds known as benzothiazoles . It is used as a reagent in the preparation of nitrothiazolythio benzothiazoles as carbon-junction N-terminal kinase inhibitors .
Synthesis Analysis
The synthesis of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and similar compounds often involves the reaction of 2-aminothiophenol and carbon disulfide . Another method involves starting from 6-ethoxy-2-mercaptobenzothiazole by alkylation with ethyl chloroacetate, hydrazinolysis, cyclization with carbon disulfide, and finally, S-acylation .Molecular Structure Analysis
The molecular formula of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate is C9H6NNaO3S . Its average mass is 231.204 Da and its monoisotopic mass is 230.996613 Da .Chemical Reactions Analysis
Benzothiazoles, including Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate, are highly reactive building blocks for organic and organoelement synthesis . They can be used in the design of a wide variety of aromatic azoles . Their synthesis methods can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis .Scientific Research Applications
Antimicrobial Applications
New compounds derived from Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate have shown varying levels of antimicrobial activity. One study synthesized a series of derivatives and screened them for antimicrobial activity against various strains of bacteria and fungi, observing modest activity in some cases (Patel, Agravat, & Shaikh, 2011). Similarly, other compounds synthesized from the base compound exhibited significant antimicrobial properties, underscoring the potential of these derivatives in antibacterial applications (Bhagat, 2017).
Applications in Cancer Research
The sodium salt of a derivative of Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate was synthesized and investigated for its potential in inhibiting tumor cell growth, particularly in human neuroblastoma cell lines. The compound exhibited significant inhibitory activities, indicating its potential use in therapeutic applications related to tumor growth inhibition (Nikpour Nezhati et al., 2013).
Applications in Material Science
Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate and its derivatives have also been explored in the field of material science. New mesomorphic benzothiazolyl derivatives, synthesized from the base compound, exhibited nematic and tilted smectic phases, displaying an odd-even effect. These findings are significant for the development of liquid crystal materials and further applications in display technologies (Koh et al., 2013).
Future Directions
properties
IUPAC Name |
sodium;6-ethoxy-1,3-benzothiazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S.Na/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)10(12)13;/h3-5H,2H2,1H3,(H,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPSPFFCUURJHB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 6-ethoxy-1,3-benzothiazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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